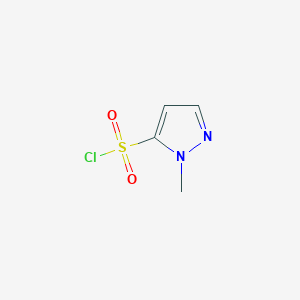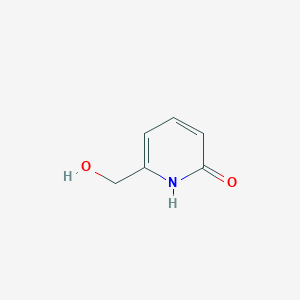
3-Iod-1H-indazol-5-amin
Übersicht
Beschreibung
3-Iodo-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H6IN3. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential. Indazole derivatives, including 3-Iodo-1H-indazol-5-amine, have been extensively studied for their applications in medicinal chemistry due to their ability to interact with various biological targets .
Wissenschaftliche Forschungsanwendungen
3-Iodo-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its anticancer properties, showing potential in the treatment of various cancers by inhibiting cell proliferation and inducing apoptosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Wirkmechanismus
Target of Action
3-Iodo-1H-indazol-5-amine is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds are often enzymes or receptors that play crucial roles in these biological processes .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction can lead to changes in the activity of the target, which can result in therapeutic effects.
Biochemical Pathways
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its adme properties .
Result of Action
The result of the action of 3-Iodo-1H-indazol-5-amine can vary depending on the specific biological context. For instance, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a type of chronic myeloid leukemia cell .
Action Environment
The action of 3-Iodo-1H-indazol-5-amine can be influenced by various environmental factors. For example, the compound should be stored in a dark place at room temperature to maintain its stability . Additionally, the compound’s solubility in water and other polar solvents can affect its bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
3-Iodo-1H-indazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Iodo-1H-indazol-5-amine can bind to proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of 3-Iodo-1H-indazol-5-amine on cellular processes are profound. It has been observed to inhibit the growth of various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, which plays a critical role in cell cycle regulation and apoptosis. Furthermore, 3-Iodo-1H-indazol-5-amine can alter gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, 3-Iodo-1H-indazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts key signaling pathways, leading to altered cellular responses. Additionally, 3-Iodo-1H-indazol-5-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-1H-indazol-5-amine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which 3-Iodo-1H-indazol-5-amine exerts its maximum therapeutic effect with minimal toxicity .
Metabolic Pathways
3-Iodo-1H-indazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of 3-Iodo-1H-indazol-5-amine and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 3-Iodo-1H-indazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within the body can influence its therapeutic efficacy and toxicity. Studies have shown that 3-Iodo-1H-indazol-5-amine can accumulate in specific tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazol-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its therapeutic efficacy. Understanding the subcellular distribution of 3-Iodo-1H-indazol-5-amine is essential for developing targeted therapies that maximize its beneficial effects while minimizing potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazol-5-amine typically involves the iodination of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with iodine and an oxidizing agent under controlled conditions. For instance, the iodination can be carried out using iodine monochloride (ICl) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of 3-Iodo-1H-indazol-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted indazoles.
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Reduction Products: Reduced amine derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-indazole-3-amine: Shares a similar core structure but lacks the iodine substituent, affecting its reactivity and biological activity.
5-Bromo-1H-indazole:
1H-indazole-5-carboxamide: Contains a carboxamide group instead of an amine, leading to different chemical properties and uses
Uniqueness: 3-Iodo-1H-indazol-5-amine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-iodo-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRIHWEYDDYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626545 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599183-36-5 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)





![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)


